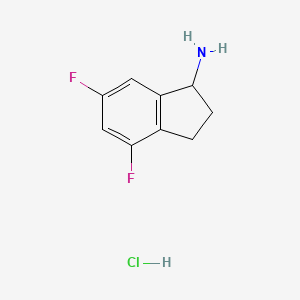
1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is a derivative of cyclopropane, which is a type of cycloalkane. Cycloalkanes are types of hydrocarbons where carbon atoms are arranged in a ring, and in this case, a three-membered ring. The “2,2-dimethylcyclopropyl” part of the name suggests that there are two methyl groups attached to one of the carbons in the cyclopropane ring . The “2,2,2-trifluoroethan-1-ol” part indicates that there is an ethanol group attached to the same carbon as the methyl groups, and that the ethanol group is substituted with three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known to have significant ring strain. This strain results from the bond angles in the ring being significantly less than the ideal tetrahedral angle of 109.5 degrees . The presence of the fluorine atoms would also likely influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the highly electronegative fluorine atoms might increase the compound’s polarity compared to compounds without fluorine . The cyclopropane ring could also influence the compound’s properties, as cyclopropane is known to be a relatively reactive molecule due to its ring strain .Wirkmechanismus
Without more context, it’s difficult to determine what you mean by “mechanism of action”. This term is often used in the context of bioactive compounds to describe how they exert their effects in a biological system . If this compound has biological activity, the mechanism of action would depend on the specific biological target .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol involves the conversion of a cyclopropyl ketone to a cyclopropyl alcohol through a reduction reaction. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "Sodium borohydride", "Trifluoromethyl iodide", "Potassium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethylcyclopropanone in methanol.", "Step 2: Add sodium borohydride to the solution and stir for 2 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-(2,2-dimethylcyclopropyl)ethanol.", "Step 5: Dissolve 1-(2,2-dimethylcyclopropyl)ethanol in a mixture of methanol and water.", "Step 6: Add potassium carbonate to the solution and stir for 30 minutes at room temperature.", "Step 7: Add trifluoromethyl iodide to the reaction mixture and stir for 2 hours at room temperature.", "Step 8: Extract the product with dichloromethane and dry the organic layer with anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol." ] } | |
CAS-Nummer |
2155852-53-0 |
Produktname |
1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol |
Molekularformel |
C7H11F3O |
Molekulargewicht |
168.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



